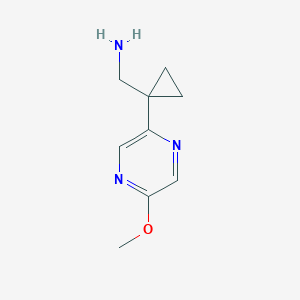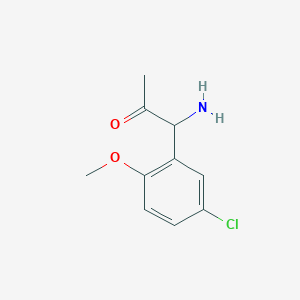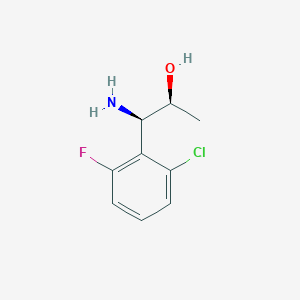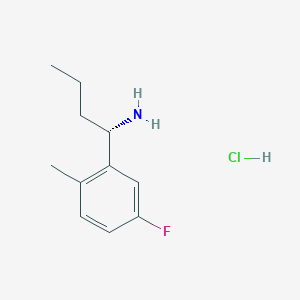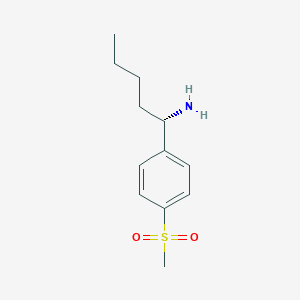
(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, and an amine group attached to the prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-fluoro-3-methylphenyl starting material.
Allylation: The phenyl compound undergoes allylation to introduce the prop-2-enyl group.
Amine Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro or methyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity.
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Signal Transduction Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
- (1S)-1-(4-Fluorophenyl)prop-2-enylamine
- (1S)-1-(3-Methylphenyl)prop-2-enylamine
- (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
Uniqueness:
- Fluoro and Methyl Substitution: The presence of both fluoro and methyl groups on the phenyl ring distinguishes it from other similar compounds.
- Stereochemistry: The (1S) configuration may impart unique biological activity compared to its (1R) counterpart.
This article provides a general framework based on typical information about similar compounds For precise details, consulting scientific literature and experimental data is recommended
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
WCHFVELBYYGCNC-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C=C)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C=C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
